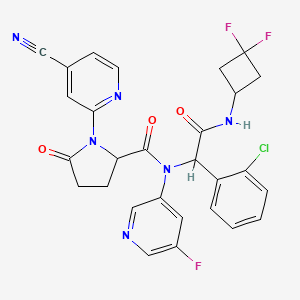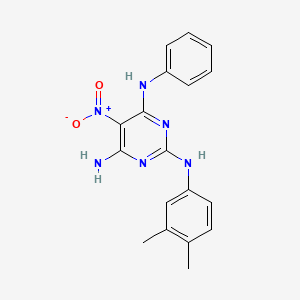![molecular formula C25H21N5OS B12467831 N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467831.png)
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide: is a complex organic compound that features a triazole ring, a benzamide group, and a cyanobenzyl sulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyanobenzyl Sulfanyl Group:
Coupling with Benzamide: The final step involves the coupling of the triazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel polymers and materials with unique properties.
Industrial Chemistry: Application as a catalyst or intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide group can interact with enzymes or receptors, modulating their activity. The cyanobenzyl sulfanyl moiety can also participate in redox reactions, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
- N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
Uniqueness
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H21N5OS |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H21N5OS/c1-2-30-23(28-29-25(30)32-17-21-11-7-6-10-20(21)16-26)18-12-14-22(15-13-18)27-24(31)19-8-4-3-5-9-19/h3-15H,2,17H2,1H3,(H,27,31) |
Clé InChI |
MVXPHNJQNFKJDJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12467753.png)
![N-(2,4-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12467756.png)
![4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B12467760.png)


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12467774.png)
![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)
![1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B12467790.png)

![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467812.png)



![5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B12467834.png)
